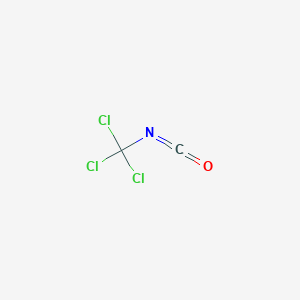

Trichloromethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro(isocyanato)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFBRZWBIXFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(Cl)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342254 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30121-98-3 | |

| Record name | Trichloromethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of trichloromethyl isocyanate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of trichloromethyl isocyanate (Cl₃C-N=C=O). The information is compiled from various scientific sources to support research, development, and safety assessments involving this highly reactive compound.

Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₃NO | [3] |

| Molecular Weight | 160.38 g/mol | [3] |

| Boiling Point | 119-123 °C | [4] |

| Density | 1.56 g/cm³ | [4] |

| Refractive Index | 1.477-1.479 | [4] |

| Flash Point | 119-123 °C | [4] |

| Solubility | Soluble in most organic solvents; reacts with water. | [1] |

Chemical Properties and Reactivity

This compound is characterized by its highly electrophilic isocyanate carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its utility in organic synthesis as well as its toxicity.

Reactivity with Nucleophiles

The general order of reactivity of isocyanates with common nucleophiles is: primary amines > secondary amines > alcohols > water > thiols. These reactions are typically exothermic and can be vigorous.

-

Reaction with Water: this compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield trichloromethylamine and carbon dioxide. The amine can further react with another molecule of the isocyanate. Due to this reactivity, the compound is moisture-sensitive and should be handled under anhydrous conditions.[1]

-

Reaction with Alcohols: In the presence of an alcohol, this compound undergoes nucleophilic addition to form a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to the synthesis of various organic molecules. The reaction rate can be influenced by the structure of the alcohol and the presence of catalysts.

-

Reaction with Amines: The reaction with primary or secondary amines is rapid and results in the formation of a urea (B33335) derivative. This reaction is often used in the synthesis of agrochemicals and pharmaceuticals.

-

Polymerization: this compound can act as a cationic initiator for the polymerization of aliphatic hydrocarbons to form polyurethanes.[5]

Use in Organic Synthesis

This compound is a versatile reagent in organic synthesis. It is used as a raw material for the production of pesticides, herbicides, and dyes.[1] It also serves as a reagent for the synthesis of fine chemicals and pharmaceutical intermediates.[1] For instance, it is used in the preparation of dihydropyrrolopyridine inhibitors of RORγ.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed in the region of 2240-2280 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectroscopy is a valuable tool for characterizing the isocyanate carbon. |

| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. |

Experimental Protocols

Determination of Boiling Point (Illustrative Protocol)

The boiling point of a reactive liquid like this compound can be determined using a micro-distillation or a Thiele tube apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6][7]

Methodology:

-

A small, dry distillation flask is charged with a few milliliters of this compound and a boiling chip.

-

The flask is fitted with a distillation head, a condenser, and a collection flask, all of which have been thoroughly dried.

-

The system is flushed with a slow stream of an inert gas.

-

The flask is gently heated in a heating mantle or oil bath.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

Reaction with an Alcohol (Illustrative Protocol for Urethane Synthesis)

The following is a generalized procedure for the reaction of this compound with an alcohol to form a urethane.

Methodology:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of the desired alcohol in a dry, aprotic solvent (e.g., toluene (B28343) or THF).

-

This compound is dissolved in the same solvent and placed in the dropping funnel.

-

The isocyanate solution is added dropwise to the alcohol solution at a controlled temperature (often room temperature or slightly below). The reaction is exothermic and may require cooling.

-

The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques like TLC or IR spectroscopy to observe the disappearance of the isocyanate peak).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Toxicological Properties and Biological Reactivity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It causes severe skin burns and eye damage.[3] The high reactivity of the isocyanate group is the primary driver of its toxicity.

Mechanism of Toxicity

The toxicity of isocyanates, including this compound, is largely attributed to their ability to react with biological nucleophiles, such as the amino, hydroxyl, and sulfhydryl groups found in proteins and nucleic acids.[8] This can lead to the formation of covalent adducts, altering the structure and function of these essential biomolecules.[9]

Cellular and Systemic Effects

Exposure to isocyanates can induce a range of adverse health effects, including:

-

Respiratory Sensitization and Asthma: Inhalation of isocyanates is a leading cause of occupational asthma.[8] The formation of isocyanate-protein adducts in the respiratory tract can trigger an immune response, leading to sensitization.[8]

-

Inflammation: Isocyanates can induce an inflammatory response characterized by the release of cytokines.[2]

-

Oxidative Stress: Exposure to isocyanates has been shown to induce oxidative stress in cells.[2]

-

DNA Damage and Apoptosis: Studies on other isocyanates have demonstrated that they can cause DNA damage and induce apoptosis (programmed cell death).[2][10]

While this compound is not associated with specific, regulated signaling pathways in the traditional sense, its interaction with cellular components can trigger a cascade of toxicological events that can be viewed as a "toxicological pathway."

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a certified chemical fume hood.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[2] Keep containers tightly sealed.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[2]

This guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. chembk.com [chembk.com]

- 2. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C2Cl3NO | CID 580152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 30121-98-3 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trichloromethyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

Trichloromethyl isocyanate (CAS Number: 30121-98-3) is a highly reactive chemical intermediate of significant interest in organic synthesis and drug discovery. Its potent electrophilicity, stemming from the trichloromethyl and isocyanate functional groups, makes it a valuable reagent for the introduction of the trichloromethyl group and for the construction of various nitrogen-containing compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and its application in the development of therapeutic agents, with a focus on its role in the synthesis of RORγ inhibitors.

Molecular Structure and Properties

This compound is characterized by a central carbon atom double-bonded to both a nitrogen atom and an oxygen atom, with the nitrogen atom also bonded to a trichloromethyl group.

The molecular formula for this compound is C₂Cl₃NO. Its structure can be represented by the SMILES notation C(=NC(Cl)(Cl)Cl)=O.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 30121-98-3 | [1] |

| Molecular Formula | C₂Cl₃NO | [1] |

| Molecular Weight | 160.38 g/mol | [1] |

| IUPAC Name | trichloro(isocyanato)methane | [1] |

| Boiling Point | 119-123 °C | [3] |

| Density | 1.56 g/cm³ | [3] |

| Vapor Pressure | 14.9 mmHg at 25°C | [3] |

| Refractive Index | 1.477-1.479 | [3] |

| Flash Point | 119-123°C | [3] |

| ¹³C NMR | Spectrum available | [3] |

| FTIR | Spectrum available | [3] |

| Mass Spectrum (GC-MS) | Spectrum available | [3] |

| Raman Spectrum | Spectrum available | [3] |

Synthesis of this compound

General Reaction Scheme:

Caption: General synthesis of isocyanates via phosgenation of a primary amine.

Due to the high toxicity of phosgene (B1210022) gas, safer phosgene equivalents such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings.

Illustrative Experimental Protocol for Isocyanate Synthesis from an Aliphatic Amine

The following is a general procedure for the synthesis of an isocyanate from an aliphatic amine using trichloromethyl chloroformate (diphosgene), which illustrates the probable methodology for preparing this compound. This protocol is adapted from a published method for the synthesis of other isocyanates and should be considered as an illustrative example.[3]

Materials:

-

Aliphatic amine (e.g., trichloromethylamine) (1.0 equivalent)

-

Trichloromethyl chloroformate (0.6 equivalents)

-

1,8-Bis(dimethylamino)naphthalene (B140697) (a non-nucleophilic base) (2.0 equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 N Hydrochloric Acid (HCl)

-

1 N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of the aliphatic amine (1.0 equivalent) and 1,8-bis(dimethylamino)naphthalene (2.0 equivalents) in anhydrous CH₂Cl₂ is prepared.

-

This solution is added dropwise to a stirred solution of trichloromethyl chloroformate (0.6 equivalents) in anhydrous CH₂Cl₂ at 0 °C over a period of 5 minutes.

-

The ice bath is removed, and the solution is stirred for an additional 10 minutes.

-

The volatile components are removed in vacuo.

-

The residue is partitioned between CH₂Cl₂ and 1 N HCl.

-

The organic phase is separated and washed successively with 1 N HCl and 1 N NaOH.

-

The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the isocyanate.

Reactivity and Applications in Drug Development

The isocyanate group is a potent electrophile that readily reacts with a variety of nucleophiles. The general order of reactivity is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

This reactivity makes this compound a versatile building block in organic synthesis.

Reaction with Nucleophiles: A General Workflow

Caption: General reaction of this compound with a nucleophile.

Application in the Synthesis of RORγ Inhibitors

This compound is noted for its use in the preparation of dihydropyrrolopyridine inhibitors of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[4] RORγ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. Therefore, inhibitors of RORγ are of significant interest as potential therapeutics for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

While a specific experimental protocol detailing the use of this compound for the synthesis of these inhibitors is not publicly available, it is likely employed to introduce a key functional group or to construct a core heterocyclic scaffold of the inhibitor molecule through its reaction with a suitable nucleophilic partner.

The RORγ Signaling Pathway in Th17 Cell Differentiation

The development of RORγ inhibitors is aimed at modulating the signaling pathway that leads to the differentiation of pro-inflammatory Th17 cells. A simplified representation of this pathway is provided below.

Caption: Simplified RORγ signaling pathway in Th17 cell differentiation.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Corrosivity: Causes severe skin burns and eye damage.[5] It is also a lachrymator.[5]

-

Reactivity: Reacts with water and other nucleophiles.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles and a face shield

-

Appropriate respiratory protection

-

Protective clothing

In case of exposure, immediate medical attention is necessary.[5]

Conclusion

This compound is a valuable and highly reactive reagent with important applications in organic synthesis and the development of novel therapeutics. Its utility in the synthesis of RORγ inhibitors highlights its relevance to modern drug discovery. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. Further research into its applications is likely to uncover new synthetic methodologies and potential therapeutic agents.

References

- 1. Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Synthesis and Applications of Trichloromethyl Isocyanate

Abstract: This document provides a comprehensive technical overview of trichloromethyl isocyanate (C₂Cl₃NO), a highly reactive chemical intermediate. It covers the historical context of its related synthetic methodologies, detailed experimental protocols for isocyanate synthesis, and a summary of its physicochemical properties. Furthermore, this guide explores the compound's applications in drug discovery, particularly as a precursor for Retinoid-related Orphan Receptor gamma (RORγ) inhibitors and its interactions with thrombin receptors. Visualized through Graphviz diagrams, key synthetic workflows and biological signaling pathways are elucidated to provide a clear and practical resource for researchers, chemists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₂Cl₃NO, is a valuable reagent in organic synthesis, primarily utilized as a building block for more complex molecules. Its high reactivity, stemming from the electrophilic isocyanate group and the electron-withdrawing trichloromethyl group, makes it a potent reactant for forming a variety of chemical bonds. This guide details its synthesis, properties, and significant applications, particularly in the realm of medicinal chemistry where it serves as a starting material for targeted therapeutics.

Discovery and Historical Context

While the specific discovery of this compound is not prominently documented, its synthesis is an extension of the broader field of isocyanate chemistry developed over the last century. The methodologies for creating isocyanates often involve phosgene (B1210022) or its safer liquid substitutes, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate). Early work by Hentschel on the chlorination of methyl chloroformate laid the groundwork for producing key precursors to these types of reagents[1]. Modern methods, such as those employing diphosgene in the presence of a non-nucleophilic base, have made the synthesis of various isocyanates, including structurally related ones, more accessible and efficient[2].

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₃NO | [1][3][4] |

| Molecular Weight | 160.38 g/mol | [3] |

| IUPAC Name | trichloro(isocyanato)methane | [3] |

| CAS Number | 30121-98-3 | [3] |

| Appearance | Colorless liquid with a pungent odor | [5] |

| Purity | Min. 95% | [4] |

| Canonical SMILES | C(=NC(Cl)(Cl)Cl)=O | [3] |

| InChI Key | OXBFBRZWBIXFGO-UHFFFAOYSA-N | [3] |

Synthesis of Isocyanates

The preparation of this compound can be achieved through methods common for isocyanate synthesis, such as the oxidation of the corresponding isocyanide. However, a well-documented and representative method for synthesizing isocyanates from primary amines involves the use of trichloromethyl chloroformate (diphosgene), which serves as a safer alternative to gaseous phosgene.

Experimental Protocols and Data

Detailed Protocol: General Synthesis of Isocyanates from Aliphatic Amines using Diphosgene[2]

This protocol describes a mild and effective method for preparing isocyanates and is illustrated by the synthesis of (R)-(+)-methylbenzyl isocyanate. It is a representative workflow for the conversion of an aliphatic amine to an isocyanate.

-

Preparation of Reagents: A solution of the primary aliphatic amine (e.g., (R)-(+)-methylbenzylamine, 3.88 mmol) and a non-nucleophilic base (e.g., 1,8-bis(dimethylamino)naphthalene, 7.75 mmol) is prepared in a suitable solvent (e.g., CH₂Cl₂, 10 mL).

-

Reaction Setup: A separate solution of trichloromethyl chloroformate (diphosgene, 2.33 mmol) in the same solvent (10 mL) is prepared and cooled to 0 °C in an ice bath with stirring.

-

Addition: The amine/base solution is added dropwise to the stirred diphosgene solution over a period of 5 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional 10 minutes at room temperature.

-

Workup: The volatile components are removed in vacuo. The residue is then partitioned between CH₂Cl₂ (20 mL) and 1 N HCl (10 mL).

-

Purification: The organic phase is separated and washed successively with 1 N HCl (3 x 10 mL) and 1 N NaOH (10 mL).

-

Isolation: The final organic phase is dried over sodium sulfate (B86663) (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the isocyanate product.

Quantitative Reaction Data

The following table presents typical yields for isocyanates synthesized using the diphosgene method described above, demonstrating its efficiency.

| Starting Amine | Product Isocyanate | Yield (%) | Reference |

| (R)-(+)-Methylbenzylamine | (R)-(+)-Methylbenzyl isocyanate | 81% | [2] |

| 1,6-Diaminohexane | 1,6-Diisocyanatohexane | 73% | [2] |

| Benzylamine | Benzyl isocyanate | 78% | [2] |

Applications in Drug Discovery and Research

This compound is not typically a final drug product but serves as a critical intermediate in the synthesis of biologically active molecules.

Precursor for RORγ Inhibitors

This compound is used in the preparation of dihydropyrrolopyridine inhibitors of the RORγ receptor[6]. RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key drivers of inflammation in many autoimmune diseases. Inhibiting RORγ can reduce the production of pro-inflammatory cytokines like IL-17, representing a promising therapeutic strategy.

Interaction with Thrombin Receptors

This compound has been shown to bind to thrombin receptors on human platelets[4]. Thrombin is a key protease in the coagulation cascade that activates platelets by cleaving Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4[7][8]. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling through G-proteins (Gq and G12/13), leading to platelet aggregation and other responses[7]. The ability of compounds derived from this compound to interact with this system makes it a subject of interest in thrombosis and hemostasis research.

Experimental and Synthetic Workflows (Visualization)

The general workflow for the synthesis of an isocyanate from an aliphatic amine using diphosgene can be visualized as a clear, sequential process. This diagram outlines the major steps from starting materials to the final purified product, providing an at-a-glance summary of the experimental protocol.

Safety Information

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage[3].

-

Hazard Codes: R20/21/22 (Harmful), R34 (Causes burns)[5].

-

Safety Precautions: Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26). In case of an accident, seek immediate medical advice (S45)[5].

Conclusion

This compound is a potent synthetic intermediate with significant applications in organic and medicinal chemistry. While its handling requires stringent safety measures due to its toxicity and reactivity, its utility in constructing complex molecules, such as inhibitors for therapeutic targets like RORγ, is well-established. The synthetic protocols, though requiring careful execution, are robust and effective. The continued exploration of this reagent's reactivity will likely lead to new applications in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. snorrisi.hi.is [snorrisi.hi.is]

- 3. This compound | C2Cl3NO | CID 580152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 30121-98-3 [chemicalbook.com]

- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 8. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Trichloromethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trichloromethyl isocyanate (Cl₃C-N=C=O), a highly reactive compound with applications in organic synthesis. Due to its reactivity, careful handling and appropriate analytical techniques are paramount for accurate characterization. This document outlines the available spectral data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy), details the experimental protocols for obtaining such data, and presents a logical workflow for the spectral analysis of this compound.

Spectroscopic Data of this compound

The following sections summarize the key spectral data for this compound. While detailed ¹³C NMR and IR spectra are commercially available from suppliers such as Sigma-Aldrich, this guide provides the most critical data points and expected spectral features based on the compound's structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and analysis of volatile compounds like this compound. The electron ionization (EI) mass spectrum is characterized by a distinctive isotopic pattern due to the presence of three chlorine atoms.

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |

| 159/161/163 | [M]⁺ (Molecular Ion) | Low |

| 124/126 | [M-Cl]⁺ | High |

| 63 | [CCl]⁺ | Moderate |

Table 1: Key Mass Spectrometry Fragmentation Data for this compound.[1]

The fragmentation pattern is consistent with the loss of a chlorine atom from the molecular ion, leading to the prominent peaks at m/z 124 and 126. The isotopic cluster pattern, resulting from the natural abundance of ³⁵Cl and ³⁷Cl, is a key identifier for this and other chlorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. For this compound, two distinct carbon signals are expected.

| Carbon Atom | Expected Chemical Shift (δ) / ppm | Multiplicity |

| -C Cl₃ | 85 - 100 | Singlet |

| -N=C =O | 120 - 130 | Singlet |

Table 2: Expected ¹³C NMR Spectral Data for this compound.

The chemical shift of the trichloromethyl carbon is significantly downfield due to the strong deshielding effect of the three chlorine atoms. The isocyanate carbon appears in the typical region for such functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the isocyanate group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N=C=O stretch | 2250 - 2285 | Very Strong, Sharp |

| C-Cl stretch | 700 - 850 | Strong |

Table 3: Key Infrared Absorption Frequencies for this compound.

The intense absorption band in the 2250-2285 cm⁻¹ region is a definitive indicator of the isocyanate functional group. The strong C-Cl stretching vibrations are also expected in the fingerprint region of the spectrum.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound. Given its reactivity, particularly with moisture, all experiments must be conducted under anhydrous conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and to determine its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a dry, inert, and volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of halogenated organic compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent column overloading.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum for the molecular ion and characteristic fragment ions, paying close attention to the isotopic patterns of chlorine-containing fragments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of the carbon atoms in this compound.

Methodology:

-

Sample Preparation: Due to the reactivity of the isocyanate group, sample preparation must be performed in a dry environment (e.g., a glove box). Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent that does not react with isocyanates (e.g., CDCl₃, C₆D₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Experiment: ¹³C{¹H} (proton-decoupled) NMR.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the concentration).

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate line broadening factor (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. The sample must be protected from atmospheric moisture.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this type of sample. Alternatively, a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr) can be used, but this requires more careful handling to prevent moisture exposure.

-

ATR-FTIR Procedure:

-

Record a background spectrum of the clean, dry ATR crystal.

-

Apply a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Analysis: Identify the characteristic absorption bands, particularly the strong, sharp peak for the N=C=O asymmetric stretch and the C-Cl stretching bands.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

References

An In-Depth Technical Guide to the Reactivity of Trichloromethyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloromethyl isocyanate (Cl₃C-N=C=O) is a highly reactive electrophilic compound owing to the presence of the electron-withdrawing trichloromethyl group adjacent to the isocyanate functionality. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document elucidates the fundamental reaction mechanisms, predictable reactivity patterns, and the nature of the resulting adducts. While specific kinetic and quantitative data for this compound are not extensively available in the public domain, this guide extrapolates from the well-established chemistry of other isocyanates to provide illustrative experimental protocols and representative data. The potential utility of this reactive intermediate in the synthesis of bioactive molecules and pharmaceutical intermediates is also discussed.

Introduction: The Unique Reactivity of this compound

Isocyanates are a class of organic compounds characterized by the -N=C=O functional group. The carbon atom in this group is highly electrophilic and susceptible to attack by nucleophiles. The reactivity of an isocyanate is significantly influenced by the electronic nature of its substituent. In the case of this compound, the strong inductive effect of the trichloromethyl group dramatically increases the electrophilicity of the isocyanate carbon, making it exceptionally reactive towards nucleophiles compared to alkyl or aryl isocyanates. This heightened reactivity makes it a valuable, albeit hazardous, reagent in organic synthesis.

The general order of reactivity of nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Thiols > Water

This guide will delve into the specific reactions of this compound with these classes of nucleophiles, providing insights into the formation of ureas, carbamates, and thiocarbamates.

Reaction with Amines: Formation of N-(Trichloromethyl)ureas

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, leading to the formation of substituted ureas. This reaction is often quantitative and proceeds without the need for a catalyst.

Mechanism: The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, yielding the stable urea (B33335) derivative.

Illustrative Reaction:

Table 1: Representative Yields for the Reaction of Isocyanates with Amines

| Isocyanate | Amine | Product | Yield (%) | Reference |

| Phenyl Isocyanate | Aniline (B41778) | 1,3-Diphenylurea | >95 | Generic |

| Isopropyl Isocyanate | n-Butylamine | 1-Butyl-3-isopropylurea | High | [1] |

| This compound | Primary Amine (generic) | N-Alkyl-N'-(trichloromethyl)urea | Expected to be high | Inferred |

Experimental Protocol: Synthesis of a N-Aryl-N'-(trichloromethyl)urea (Illustrative)

Materials:

-

This compound

-

Substituted aniline (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the urea product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reaction with Alcohols: Formation of (Trichloromethyl)carbamates

This compound reacts with alcohols to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and may require a catalyst, particularly for less reactive or sterically hindered alcohols.

Mechanism: The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer.

Illustrative Reaction:

Table 2: Representative Kinetic Data for the Reaction of Isocyanates with Alcohols

| Isocyanate | Alcohol | Catalyst | Rate Constant (k) | Reference |

| p-Chlorophenyl isocyanate | Methanol | None | Varies with concentration | [2] |

| Phenyl isocyanate | 1-Propanol | None | Varies with conditions | [3] |

| This compound | Ethanol | Lewis Acid (e.g., DBTDL) or Tertiary Amine | Expected to be faster than other isocyanates | Inferred |

Experimental Protocol: Synthesis of an O-Alkyl (Trichloromethyl)carbamate (Illustrative)

Materials:

-

This compound

-

Primary or secondary alcohol

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL, or a tertiary amine like triethylamine)

-

Stirring and heating apparatus

-

Inert atmosphere

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the catalyst (0.1-1 mol%) in the anhydrous solvent.

-

Heat the solution to a moderate temperature (e.g., 50-70 °C).

-

Slowly add this compound (1.0 equivalent) to the heated alcohol solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or FT-IR (disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a catalyst was used, it may be removed by washing the reaction mixture with a dilute acid or base solution, as appropriate.

-

The solvent is removed under reduced pressure, and the crude carbamate (B1207046) can be purified by distillation, recrystallization, or column chromatography.

Reaction with Thiols: Formation of S-(Trichloromethyl)thiocarbamates

The reaction of this compound with thiols yields S-thiocarbamates. This reaction is generally slower than the reaction with either amines or alcohols and often requires a base catalyst to proceed at a reasonable rate.

Mechanism: A base catalyst (e.g., a tertiary amine) deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the isocyanate, followed by protonation of the nitrogen to give the thiocarbamate product.

Illustrative Reaction:

Table 3: Representative Conditions for the Reaction of Isocyanates with Thiols

| Isocyanate | Thiol | Catalyst | Solvent | Conditions | Reference |

| Phenyl Isocyanate | 1-Butanethiol | Triethylamine | Toluene | 25 °C | [4] |

| Various | Various | None | Solvent-free | Room Temp. | [5] |

| This compound | Ethanethiol | Triethylamine or DBU | Acetonitrile or THF | Room Temp. | Inferred |

Experimental Protocol: Synthesis of an S-Alkyl (Trichloromethyl)thiocarbamate (Illustrative)

Materials:

-

This compound

-

Thiol

-

Anhydrous base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Stirring apparatus

-

Inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Stir the solution at room temperature.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, the salt byproduct (e.g., triethylammonium (B8662869) chloride) may precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude thiocarbamate can be purified by column chromatography or distillation.

Reaction with Water: Hydrolysis

This compound reacts with water, although generally more slowly than with other nucleophiles. The initial product is an unstable carbamic acid, which readily decarboxylates to form trichloromethylamine. This amine is itself unstable and can undergo further reactions. Due to the formation of gaseous carbon dioxide, this reaction can cause pressure buildup if performed in a closed system.

Mechanism:

-

Nucleophilic attack of water on the isocyanate carbon.

-

Formation of an unstable trichloromethylcarbamic acid.

-

Decarboxylation to yield trichloromethylamine and carbon dioxide.

Applications in Drug Development and Organic Synthesis

The high reactivity of this compound makes it a potentially useful building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. The urea, carbamate, and thiocarbamate linkages formed from its reactions are present in a wide variety of biologically active compounds. For instance, isocyanates are key intermediates in the synthesis of drugs like Sorafenib, a kinase inhibitor used in cancer therapy.[6] While specific examples utilizing this compound in drug synthesis are not widely reported, its reactivity profile suggests its potential for creating novel analogs of existing drugs or for use in the development of new chemical entities.

Visualization of Reaction Pathways and Workflows

Diagram 1: General Reaction Mechanism of this compound with Nucleophiles```dot

Caption: A typical workflow for the reaction of this compound.

Safety Considerations

This compound is a toxic and corrosive substance. It is harmful if inhaled, swallowed, or if it comes into contact with skin. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be handled under anhydrous conditions.

Conclusion

This compound is a highly reactive electrophile that readily undergoes nucleophilic addition reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. Its enhanced reactivity, driven by the electron-withdrawing trichloromethyl group, makes it a potent reagent in organic synthesis. While specific quantitative data for its reactions are limited, this guide provides a framework for understanding its reactivity and for developing synthetic procedures based on the well-established chemistry of isocyanates. Further research into the quantitative aspects of its reactivity and its application in medicinal chemistry could unveil new opportunities for the synthesis of novel bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Trichloromethyl Isocyanate and its Analogs: A Technical Guide to Isocyanate Group Introduction in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trichloromethyl isocyanate and related reagents as sources of the isocyanate functional group for the synthesis of ureas and carbamates. This document details the physicochemical properties, safety information, reaction mechanisms, and detailed experimental protocols for key transformations relevant to researchers in organic synthesis and drug development.

Introduction to this compound and Related Reagents

The isocyanate group (–N=C=O) is a highly valuable functional group in organic chemistry, serving as a key building block for the synthesis of a wide array of compounds, most notably ureas and carbamates. These motifs are prevalent in pharmaceuticals, agrochemicals, and polymers. While various methods exist for the introduction of isocyanates, reagents containing the trichloromethyl group offer a potent and reactive option.

This guide focuses on This compound (Cl₃C-NCO) and its more commonly utilized structural analogs, trichloroacetyl isocyanate (Cl₃C-CO-NCO) and trichloromethyl chloroformate (diphosgene, Cl₃C-O-COCl) . These reagents serve as efficient precursors for the isocyanate functionality, reacting readily with nucleophiles. This compound itself is a reactive chemical, though detailed synthetic protocols are less common in the literature compared to its analogs.[1][2] Trichloroacetyl isocyanate is particularly effective for the synthesis of carbamates from alcohols, while diphosgene is a widely used phosgene (B1210022) surrogate for converting amines to isocyanates.[3][4]

Physicochemical Properties and Safety Data

Handling trichloromethyl-containing reagents requires strict adherence to safety protocols due to their toxicity and reactivity.

Table 1: Physicochemical Properties of this compound [1][2][5]

| Property | Value |

| Chemical Formula | C₂Cl₃NO |

| Molecular Weight | 160.39 g/mol |

| Appearance | Colorless liquid with a pungent odor |

| Boiling Point | 119-123 °C |

| Density | 1.56 g/cm³ |

| CAS Number | 30121-98-3 |

Safety and Handling:

-

Toxicity: this compound is toxic if inhaled, swallowed, or in contact with skin. It is corrosive and can cause severe burns.[1]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Keep away from water, as it reacts to form corrosive HCl gas.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[1]

Core Synthetic Applications and Mechanisms

The primary utility of these reagents lies in their reaction with nucleophiles to form stable adducts. The high electrophilicity of the isocyanate carbon atom drives these transformations.

General Reaction Pathway: Nucleophilic Addition to Isocyanates

The fundamental reaction involves the attack of a nucleophile (such as an amine or alcohol) on the central carbon of the isocyanate group. The general order of reactivity for nucleophiles is: primary amines > secondary amines > alcohols.

Caption: General mechanism for nucleophilic addition to an isocyanate.

Synthesis of Carbamates from Alcohols

Trichloroacetyl isocyanate is a highly effective reagent for the conversion of alcohols, including hindered ones, into N-trichloroacetyl carbamates. The trichloroacetyl group can then be easily hydrolyzed under mild basic conditions to yield the primary carbamate.

References

Navigating the Synthesis Landscape: A Technical Guide to Trichloromethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and key chemical applications of trichloromethyl isocyanate (CAS No. 30121-98-3). A crucial, highly reactive reagent in organic synthesis, its utility in the creation of complex molecular architectures makes it a valuable tool for drug discovery and development programs. This document offers detailed information on sourcing this compound, its physicochemical properties, and a representative experimental protocol for its application in synthetic chemistry.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from technical grade (around 90%) to higher purities of 95% and above, suitable for more sensitive applications. When sourcing this reagent, it is imperative to consult the supplier's technical and safety data sheets for precise specifications and handling instructions.

Below is a summary of representative suppliers and their typical product offerings. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Purity | Available Quantities | Contact Information/Website |

| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade | Inquire for details | ECHEMI platform |

| ChemicalBook | ≥97%, 99% | 5g, 50g, 1kg, and bulk | --INVALID-LINK-- |

| Hawks Scientific | Inquire for details | Inquire for details | --INVALID-LINK-- |

| Parchem | 90%, 97% | Inquire for details | --INVALID-LINK-- |

| TCI Chemicals | >97.0% | 5g | --INVALID-LINK-- |

| Alfa Aesar | Inquire for details | Inquire for details | --INVALID-LINK-- |

| J & K SCIENTIFIC LTD. | Inquire for details | Inquire for details | --INVALID-LINK-- |

| Energy Chemical | Inquire for details | Inquire for details | --INVALID-LINK-- |

| Shanghai Hanhong Scientific Co.,Ltd. | Inquire for details | Inquire for details | --INVALID-LINK-- |

Physicochemical and Safety Data at a Glance

A summary of key quantitative data for this compound is provided below for easy reference. This information is critical for reaction planning and ensuring safe laboratory practices.

| Property | Value |

| CAS Number | 30121-98-3 |

| Molecular Formula | C₂Cl₃NO |

| Molecular Weight | 160.39 g/mol |

| Boiling Point | 119-123 °C |

| Density | ~1.56 g/cm³ |

| Refractive Index | ~1.477-1.479 |

Safety and Handling: this compound is a corrosive and toxic compound. It is moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Application in Organic Synthesis: A Representative Experimental Protocol

Therefore, a representative experimental protocol for the synthesis of an isocyanate from a primary amine using a related trichloromethyl-containing reagent is provided below to illustrate the general methodology. This procedure can be adapted by experienced chemists for use with this compound, taking into account its specific reactivity and handling requirements.

Synthesis of (R)-(+)-Methylbenzyl Isocyanate from (R)-(+)-Methylbenzylamine

This procedure demonstrates the conversion of a primary amine to an isocyanate, a common application for reagents like this compound.

Materials:

-

(R)-(+)-Methylbenzylamine

-

Trichloromethyl chloroformate (a phosgene (B1210022) equivalent, conceptually similar in reactivity to this compound in this context)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Procedure:

-

A solution of (R)-(+)-methylbenzylamine (0.470 g, 3.88 mmol) and 1,8-bis(dimethylamino)naphthalene (1.66 g, 7.75 mmol) in 10 mL of dichloromethane is prepared.

-

This solution is added dropwise over a period of 5 minutes to a stirred solution of trichloromethyl chloroformate (0.460 g, 2.33 mmol) in 10 mL of dichloromethane, maintained at 0 °C with an ice bath.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional 10 minutes.

-

The volatile components are then removed under reduced pressure (in vacuo).

-

The resulting residue is partitioned between 20 mL of dichloromethane and 10 mL of 1 N HCl.

-

The organic phase is separated and washed successively with three 10 mL portions of 1 N HCl and one 10 mL portion of 1 N NaOH.

-

The organic phase is then dried over anhydrous sodium sulfate.

-

Finally, the solvent is removed in vacuo to yield (R)-(+)-methylbenzyl isocyanate as a pale yellow oil.

This protocol highlights the key steps in utilizing a highly electrophilic reagent for the transformation of an amine into an isocyanate, a foundational reaction in the synthesis of many drug-like molecules.

Visualizing the Synthetic Workflow

To further clarify the logical steps of the experimental process, the following diagram illustrates the general workflow for the synthesis of an isocyanate from a primary amine using a trichloromethyl-based reagent.

Caption: General workflow for the synthesis of isocyanates from primary amines.

This guide serves as a foundational resource for researchers and professionals in the field of drug development. By providing a clear overview of the commercial landscape and a representative synthetic application, it aims to facilitate the effective and safe utilization of this compound in the pursuit of novel therapeutics.

Trichloromethyl isocyanate synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trichloromethyl isocyanate, including its synonyms, alternative names, and key chemical data. It is intended to serve as a valuable resource for professionals in research and development who work with this versatile and reactive compound.

Chemical Identity and Synonyms

This compound is a chemical compound with a range of synonyms and identifiers used across different databases and suppliers. A clear understanding of these names is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value | Source |

| Systematic Name | This compound | IUPAC |

| IUPAC Name | trichloro(isocyanato)methane | PubChem[1] |

| CAS Number | 30121-98-3 | PubChem[1] |

| Molecular Formula | C2Cl3NO | PubChem[1] |

| Synonyms | Methane, trichloroisocyanato- | PubChem[1] |

| Isocyanic acid, trichloromethyl ester | PubChem[1] | |

| Trichloro(isocyanato)methane | ChemBK | |

| Trichloroisocyanatomethane | ECHA | |

| EC Number | 627-632-5 | PubChem[1] |

| PubChem CID | 580152 | PubChem[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 160.38 g/mol | PubChem[1] |

| Appearance | Colorless liquid with a pungent odor | ChemBK |

| Boiling Point | 119-123 °C | ChemBK |

| Density | 1.56 g/cm³ | ChemBK |

| Refractive Index | 1.477-1.479 | ChemBK |

| Vapor Pressure | 14.9 mmHg at 25°C | ChemBK |

| Solubility | Soluble in most organic solvents; reacts slowly with water | ChemBK |

| InChIKey | OXBFBRZWBIXFGO-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Spectroscopy Type | Key Features | Source |

| FTIR | Strong asymmetric stretching vibration of the NCO group around 2270 cm⁻¹ | ResearchGate[2] |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | PubChem[1] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 124 and 126. | PubChem[1] |

Applications in Organic Synthesis

This compound is a reactive intermediate primarily used in organic synthesis. Its isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and thiols. One notable application is in the preparation of dihydropyrrolopyridine inhibitors of RORγ (Retinoid-related orphan receptor gamma), a target of interest in drug development for autoimmune diseases.[3] It also serves as a reagent for the synthesis of pesticides, herbicides, and dyes.

Experimental Protocols

General Procedure for the Synthesis of Isocyanates from Aliphatic Amines using Trichloromethyl Chloroformate:

-

A solution of the aliphatic amine and a non-nucleophilic base (e.g., 1,8-bis(dimethylamino)naphthalene) in an anhydrous solvent (e.g., CH₂Cl₂) is prepared.

-

This solution is added dropwise to a stirred solution of trichloromethyl chloroformate in the same solvent at 0 °C.

-

The reaction mixture is stirred for a short period after the addition is complete.

-

The volatile components are removed in vacuo.

-

The residue is partitioned between an organic solvent (e.g., CH₂Cl₂) and dilute acid (e.g., 1 N HCl) to remove excess amine and base.

-

The organic phase is washed, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed in vacuo to yield the isocyanate product.

Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound, taking into account the reactivity and properties of the starting materials and product. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized experimental workflow for the synthesis of isocyanates, a reaction class to which this compound belongs. This provides a visual representation of the key steps involved in a typical laboratory synthesis.

References

Introduction to the chemistry of trichloromethyl isocyanate.

A Comprehensive Technical Guide to the Chemistry of Trichloromethyl Isocyanate

Introduction

This compound (Cl₃C-N=C=O) is a highly reactive organic compound characterized by the presence of both a trichloromethyl group and an isocyanate functional group.[1][2] Its chemical formula is C₂Cl₃NO.[2][3][4] The strong electrophilicity of the isocyanate carbon atom makes it a versatile reagent and a valuable intermediate in organic synthesis. This guide provides an in-depth overview of its chemistry, properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[1] It is soluble in most organic solvents but reacts with water.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂Cl₃NO | [1][2][4] |

| Molar Mass | 160.39 g/mol | [1][2][3] |

| Density | 1.56 g/cm³ | [1][4] |

| Boiling Point | 119-123 °C | [1][4] |

| Flash Point | 119-123 °C | [1][4] |

| Refractive Index | 1.477-1.479 | [1][4] |

| Vapor Pressure | 14.9 mmHg at 25°C | [1] |

Synthesis of Isocyanates

While specific industrial synthesis routes for this compound are not detailed in the provided literature, a general and mild method for preparing isocyanates from aliphatic amines involves the use of trichloromethyl chloroformate (diphosgene).[5][6]

Experimental Protocol: Synthesis of (R)-(+)-Methylbenzyl Isocyanate

This procedure illustrates a general method for synthesizing isocyanates from primary amines using diphosgene.[5]

Materials:

-

(R)-(+)-Methylbenzylamine (0.470 g; 3.88 mmol)

-

1,8-bis(dimethylamino)naphthalene (B140697) (1.66 g; 7.75 mmol)

-

Trichloromethyl chloroformate (diphosgene) (0.460 g; 2.33 mmol)

-

Dichloromethane (CH₂Cl₂) (20 mL total)

Procedure:

-

A solution of (R)-(+)-methylbenzylamine and 1,8-bis(dimethylamino)naphthalene in 10 mL of CH₂Cl₂ is prepared.

-

This solution is added dropwise over 5 minutes to a stirred solution of trichloromethyl chloroformate in 10 mL of CH₂Cl₂ at 0 °C (ice bath).

-

After the addition is complete, the ice bath is removed, and the solution is stirred for an additional 10 minutes.

-

The volatile components are then removed by evaporation in vacuo to yield the isocyanate product.

-

This method typically yields products with greater than 95% purity after extractive workup, making further distillation unnecessary.[5] Using this protocol, (R)-(+)-methylbenzyl isocyanate was prepared in an 81% yield.[5]

Caption: General workflow for isocyanate synthesis using diphosgene.

Reactivity and Key Reactions

The chemistry of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O), which makes it highly susceptible to attack by nucleophiles.[7]

Reaction with Nucleophiles

Isocyanates react exothermically with a wide range of nucleophilic compounds.[8] The general order of reactivity is: primary amines > secondary amines > alcohols ≈ thiols > water.[7] The reaction involves the nucleophilic addition to the carbonyl carbon of the isocyanate.[9]

-

With Alcohols: The reaction with an alcohol's hydroxyl group yields a carbamate (B1207046) (urethane). This reaction is often catalyzed by tertiary amines or organometallic compounds.[7]

-

With Amines: Primary and secondary amines react to form substituted ureas.[8][10]

-

With Thiols: Thiols react in a similar fashion to alcohols to produce thiocarbamates. The reaction can be catalyzed by strong bases like triethylamine, which deprotonate the thiol to the more nucleophilic thiolate anion.[7][11]

-

With Water: this compound reacts with water.[1] This reaction typically forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[8][12]

Caption: General mechanism of nucleophilic addition to an isocyanate.

Cycloaddition Reactions

Isocyanates are known to participate in cycloaddition reactions. For instance, chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, undergoes [2+2] cycloaddition with alkenes to form β-lactams.[13] While specific examples for this compound are less documented in the provided results, this reactivity pattern is a key feature of the isocyanate functional group.

Applications in Synthesis and Drug Development

This compound is a key reagent in the synthesis of various organic compounds, including materials for the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis: It is used in the preparation of dihydropyrrolopyridine inhibitors of Retinoid-related orphan receptor gamma (RORγ), a target for autoimmune diseases.[4][14]

-

Chemical Intermediate: It serves as a raw material for manufacturing pesticides, herbicides, and dyes.[1]

-

Polymer Chemistry: As a cationic initiator, it can be used in the polymerization of aliphatic hydrocarbons to form polyurethanes.[3]

-

Organic Synthesis: It is employed as a reagent for chlorinating organic compounds, such as erythromycin (B1671065) derivatives, and for synthesizing compounds with special structures.[1][3]

Caption: Key application areas for this compound.

Spectral Data

Comprehensive spectral data for this compound is available from various sources, which is crucial for its characterization.

| Data Type | Source / Repository |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[2] |

| GC-MS | NIST Mass Spectrometry Data Center[2] |

| FTIR | Bio-Rad Laboratories, Inc. / Sigma-Aldrich[2][15] |

| Raman | Bio-Rad Laboratories / Sigma-Aldrich[2][16] |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling and storage.[1][17] It is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[2]

GHS Hazard and Precautionary Statements

| Type | Code | Description |

| Hazard | H301 | Toxic if swallowed[2] |

| H311 | Toxic in contact with skin[2] | |

| H314 | Causes severe skin burns and eye damage[2][4] | |

| H331 | Toxic if inhaled[2] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[18] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[18] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[18] | |

| P310 | Immediately call a POISON CENTER or doctor/physician[18] |

Handling and Storage

-

Handling: Use only in a chemical fume hood with adequate ventilation.[17] Do not breathe vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[17][18] Prevent contact with water or moisture.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[17][19] Keep in a corrosives area, protected from moisture.[17]

-

Personal Protective Equipment (PPE):

References

- 1. chembk.com [chembk.com]

- 2. This compound | C2Cl3NO | CID 580152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 30121-98-3 [chemicalbook.com]

- 5. snorrisi.hi.is [snorrisi.hi.is]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. researchtrends.net [researchtrends.net]

- 14. This compound CAS#: 30121-98-3 [m.chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Aliphatic Isocyanates Using Phosgene Surrogates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of aliphatic isocyanates from primary amines using trichloromethyl chloroformate, commonly known as diphosgene. This method serves as a milder and safer alternative to using highly toxic phosgene (B1210022) gas.[1][2]

Introduction

The synthesis of isocyanates from primary amines is a fundamental transformation in organic chemistry, particularly for the production of polyurethanes, pesticides, and pharmaceutical intermediates.[1][3] The traditional industrial method involves the use of phosgene (COCl₂), a highly toxic and hazardous gas.[3] To mitigate these risks in a laboratory setting, safer phosgene surrogates have been developed. Among these, trichloromethyl chloroformate (diphosgene) and bis(trichloromethyl) carbonate (triphosgene) are widely used.[1][2] Diphosgene, a liquid at room temperature, can be handled more easily than gaseous phosgene and serves as an effective reagent for converting aliphatic amines into their corresponding isocyanates under mild conditions.[1][4]

This protocol details a method that utilizes diphosgene in the presence of a non-nucleophilic base, which allows for the synthesis of various aliphatic isocyanates in good to excellent yields, often with simple extractive workup for purification.[4] This approach is particularly advantageous for preparing heat-sensitive or nonvolatile isocyanates.[4]

Safety Precautions

Working with phosgene surrogates and isocyanates requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Handling Diphosgene (Trichloromethyl Chloroformate): Diphosgene is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[5] It reacts with water and moisture, releasing toxic gases.[5] Always handle in a chemical fume hood.

-

Handling Isocyanates: Isocyanates are toxic, can cause skin and respiratory irritation, and may lead to allergy or asthma symptoms upon inhalation.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[5][6][8] Respiratory protection may be necessary depending on the scale and ventilation.[5][7]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reagent carefully with a suitable nucleophile like isopropanol (B130326) or aqueous base in a controlled manner.

-

Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[5] In case of exposure, seek immediate medical attention.[5][6][8]

Reaction Principle and Mechanism

The reaction proceeds by the nucleophilic attack of the primary aliphatic amine on diphosgene. The intermediate carbamoyl (B1232498) chloride is unstable and eliminates hydrogen chloride (HCl) to form the isocyanate. A non-nucleophilic base is used to scavenge the HCl produced during the reaction, driving it to completion.

Caption: General reaction of an aliphatic amine with diphosgene to yield an isocyanate.

Experimental Protocols

General Protocol for Isocyanate Synthesis

This general procedure is adapted from a method demonstrated to be effective for several aliphatic amines.[4]

Materials:

-

Aliphatic primary amine (1.0 eq)

-

Trichloromethyl chloroformate (diphosgene) (0.6 eq)

-

1,8-Bis(dimethylamino)naphthalene (B140697) ("Proton-Sponge®") (2.0 eq)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

1 N Hydrochloric Acid (HCl)

-

1 N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a chemical fume hood, equip a dry two-necked round-bottom flask with a magnetic stir bar and a dropping funnel. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

-

Reagent Preparation:

-

In the reaction flask, dissolve trichloromethyl chloroformate (0.6 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the aliphatic primary amine (1.0 eq) and 1,8-bis(dimethylamino)naphthalene (2.0 eq) in anhydrous dichloromethane.

-

-

Reaction Execution: Add the amine/base solution dropwise to the stirred solution of diphosgene at 0 °C over a period of 5-10 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional 10-15 minutes at room temperature.

-

Initial Workup: Evaporate the volatile components in vacuo using a rotary evaporator.

-

Extraction: Partition the residue between dichloromethane and 1 N HCl. Transfer the mixture to a separatory funnel.

-

Washing: Separate the organic layer. Wash it successively with 1 N HCl (3-4 times) and then with 1 N NaOH (1 time).

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo to yield the crude isocyanate product. The product is often obtained in high purity (>95%) and may not require further purification.[4]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of aliphatic isocyanates.

Data Presentation: Synthesis of Various Aliphatic Isocyanates

The described protocol has been successfully applied to synthesize a range of aliphatic isocyanates. The yields for several substrates are summarized below.

| Entry | Starting Amine | Product | Yield (%) |

| 1 | 1,6-Diaminohexane | 1,6-Diisocyanatohexane | 73% |

| 2 | Benzylamine | Benzyl isocyanate | 78% |

| 3 | (R)-(+)-Methylbenzylamine | (R)-(+)-Methylbenzyl isocyanate | 81% |

| Table adapted from data reported in reference[4]. For the synthesis of the diisocyanate (Entry 1), the amounts of diphosgene and base were doubled.[4] |

Example Protocol: Synthesis of (R)-(+)-Methylbenzyl Isocyanate